molecular formula C21H29N5O6S B2926209 3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021221-45-3

3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2926209
CAS No.: 1021221-45-3
M. Wt: 479.55
InChI Key: NJMCSAZUHAXPLU-UHFFFAOYSA-N
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Description

This compound features a trimethoxy-substituted benzamide core linked via a sulfonylpropyl chain to a 4-(pyrimidin-2-yl)piperazine moiety. The pyrimidinyl-piperazine subunit may confer selectivity for receptors such as serotonin or dopamine transporters, based on structural analogs . While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with anticonvulsant and neurotransmitter-targeting agents described in related studies .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O6S/c1-30-17-14-16(15-18(31-2)19(17)32-3)20(27)22-8-5-13-33(28,29)26-11-9-25(10-12-26)21-23-6-4-7-24-21/h4,6-7,14-15H,5,8-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMCSAZUHAXPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a complex structure that includes a trimethoxyphenyl group, a pyrimidine moiety, and a piperazine sulfonamide linkage. Its chemical formula is C23H27N5O5SC_{23}H_{27}N_5O_5S . The presence of the trimethoxy group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

Table 1: Structural Features

ComponentDescription
Benzamide CoreCentral aromatic structure
Trimethoxy SubstituentsEnhances solubility and activity
Pyrimidine RingProvides specificity in binding
Piperazine LinkageIncreases interaction with targets

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds featuring similar structural motifs. For instance, compounds derived from 3,4,5-trimethoxyphenyl thiazole have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, one study reported that a related compound exhibited a growth inhibition (GI) value of 86.28% against the non-small cell lung cancer line HOP-92 at a concentration of 10 μM .

Case Study: NCI-60 Cell Line Screening

In a screening involving the NCI-60 human tumor cell lines, several derivatives showed promising cytostatic effects:

  • Compound 4b : GI value of 86.28%
  • Compound 4a : GI value of 40.87% against HCT-116 colorectal carcinoma
  • Compound 4h : GI value of 46.14% against SK-BR-3 breast cancer cells

These results suggest that modifications to the piperazine and pyrimidine components can significantly influence anticancer efficacy.

Antitubercular Activity

Additionally, compounds with similar piperazine-pyrimidine structures have been evaluated for their anti-tubercular activity. A study focused on substituted benzamide derivatives found several compounds with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . The most active compounds demonstrated low cytotoxicity towards HEK-293 cells, indicating their potential therapeutic utility without significant adverse effects.

Table 2: Anticancer and Antitubercular Activities

CompoundActivity TypeTarget Cell Line/PathogenIC50/ GI Value
4bAnticancerHOP-92 (Lung Cancer)GI = 86.28% at 10 μM
4aAnticancerHCT-116 (Colorectal Cancer)GI = 40.87% at 10 μM
4hAnticancerSK-BR-3 (Breast Cancer)GI = 46.14% at 10 μM
VariousAntitubercularMycobacterium tuberculosisIC50 = 1.35 - 2.18 μM

The proposed mechanism of action for compounds like This compound involves targeting specific kinases involved in cell proliferation and survival pathways. The piperazine moiety enhances binding affinity to these targets due to its ability to form hydrogen bonds and hydrophobic interactions with receptor sites.

Research Findings on Binding Affinity

Computational studies have indicated that modifications in the piperazine and pyrimidine rings can enhance binding affinity to kinase receptors significantly . This suggests that further optimization of the compound's structure could lead to improved therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Target References
3,4,5-Trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide C₂₃H₂₉N₅O₅S (estimated) ~511.58 Trimethoxy benzamide, sulfonylpropyl linker, pyrimidinyl-piperazine Hypothesized: Anticonvulsant, serotonin/dopamine receptors
3,4,5-Trimethoxy-N-[2-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide C₂₀H₂₆N₄O₄ 386.45 Trimethoxy benzamide, pyridinyl linker, methyl-piperazine Not specified (structural analog)
Norbo-23 (exo isomer) C₂₀H₂₇N₅O₂S 425.53 Norbornene carboxamide, sulfonylpropyl linker, pyrimidinyl-piperazine Serotoninergic ligands (5-HT₁A/7 receptors)
3,4,5-Trimethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide C₂₂H₂₈N₄O₅S 484.55 Trimethoxy benzamide, phenylsulfonyl linker, methyl-piperazine Not specified (structural analog)
N-Piperazinylalkyl succinic acid imides (e.g., Obniska et al., 1998) Variable ~350–450 Piperazinylalkyl chains, succinic acid imide core Anticonvulsant (MES/scMet tests)

Key Differences and Implications

Linker and Substituent Variations: The sulfonylpropyl linker in the target compound may enhance solubility and receptor access compared to the pyridinyl linker in ’s analog . The pyrimidinyl-piperazine group (vs.

Pharmacophore Influence: The trimethoxy benzamide motif is conserved across all analogs, suggesting a role in hydrophobic binding to targets such as tubulin or serotonin receptors . Norbornene-based analogs () replace benzamide with a rigid bicyclic scaffold, favoring 5-HT₁A/7 receptor selectivity due to steric constraints .

Anticonvulsant Potential: Piperazinylalkyl derivatives in –5 show efficacy in MES/scMet tests, implying that the target compound’s piperazine-sulfonyl chain may similarly modulate sodium channels or GABAergic pathways .

Research Findings and Hypotheses

  • Metabolic Stability: The sulfonyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to non-sulfonated analogs, as seen in related aryl sulfonamides .
  • Receptor Selectivity : Pyrimidinyl-piperazine derivatives often exhibit dual activity (e.g., serotonin/dopamine modulation), whereas methyl-piperazines are more common in anticonvulsant agents .
  • Structural-Activity Relationship (SAR) :
    • Longer linkers (e.g., propyl vs. methyl) may improve blood-brain barrier penetration for CNS targets .
    • The trimethoxy group’s electron-donating effects could enhance π-π interactions with aromatic residues in receptor binding pockets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF (tetrahydrofuran) with triethylamine (Et₃N) as a base. For example, analogous benzamide derivatives were synthesized by reacting 3,4,5-trimethoxybenzoic acid derivatives with sulfonamide intermediates under controlled conditions (e.g., 12-hour stirring at room temperature). Purification via silica gel chromatography is critical, with yields ranging from 6% to 39% depending on substituent complexity .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify functional groups (e.g., methoxy peaks at δ 3.8–4.0 ppm, aromatic protons in pyrimidinyl/piperazinyl regions) and LCMS to confirm molecular weight (e.g., m/z = ~510–590 [M+H]+). Purity (>95%) should be validated via HPLC with retention time consistency across trials .

Q. What solvent systems and coupling agents are optimal for introducing the sulfonylpiperazine moiety?

  • Methodological Answer : THF or DMF (dimethylformamide) are preferred for sulfonamide bond formation. Coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU enhance reactivity. For example, sulfonylation of piperazine intermediates with propanesulfonyl chloride in THF at 0°C–RT achieves >80% conversion in controlled trials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

  • Methodological Answer : Systematically modify the 3,4,5-trimethoxybenzamide core and sulfonylpiperazine linker . For instance:

  • Replace methoxy groups with halogens or bulky substituents to assess steric effects.
  • Vary pyrimidinyl-piperazine substituents (e.g., 2-pyrimidinyl vs. 4-pyridinyl) to evaluate π-π stacking or hydrogen bonding.
    Use docking simulations (e.g., against dopamine D3 receptors) and validate with radioligand binding assays. Prior analogs showed IC₅₀ shifts of 10–100 nM with minor structural changes .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues. For example, trifluoromethyl groups enhance lipophilicity but may reduce solubility .
  • Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability.
  • Dose-Response Refinement : Re-evaluate dosing intervals in animal models to align with compound half-life .

Q. How can researchers address low yields in large-scale synthesis of the sulfonylpiperazine intermediate?

  • Methodological Answer :

  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperazine).
  • Employ flow chemistry for controlled exothermic reactions (prevents byproduct formation).
  • Use Boc-protection on piperazine nitrogen to direct regioselectivity, as seen in analogs achieving >70% yield .

Key Methodological Notes

  • Contradiction Analysis : Discrepancies in bioactivity may arise from metabolite interference (e.g., demethylation of methoxy groups). Use HRMS (high-resolution mass spectrometry) to track metabolic pathways .
  • Advanced Purification : For polar byproducts, employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) .

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